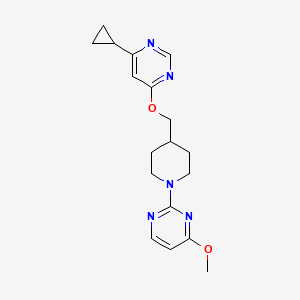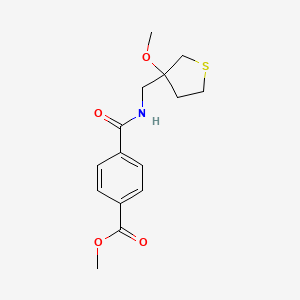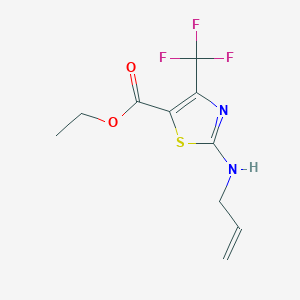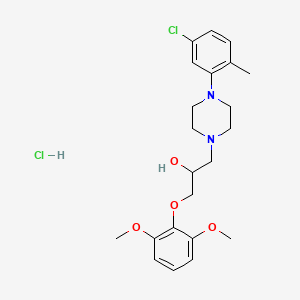
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a unique organic compound characterized by its complex molecular structure. This compound finds applications in various fields including medicinal chemistry and industrial processes due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves several key steps:
Formation of the Cyclopropylpyrimidine Core: : This is done by reacting appropriate starting materials with cyclopropyl-containing reagents under controlled conditions.
Oxy-Methylation: : The addition of the oxy-methyl group to the pyrimidine ring is carried out using methods such as nucleophilic substitution or oxidative coupling.
Piperidine Ring Introduction: : The piperidine ring is incorporated through amination reactions, often using piperidine derivatives and suitable catalysts.
Final Methoxylation:
Industrial Production Methods: In industrial settings, large-scale synthesis follows a similar pathway but incorporates:
Automated Reactors: : For precise control and efficiency.
Optimized Catalysts: : To enhance reaction rates and yields.
Purification Steps: : Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes various reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduced with agents such as lithium aluminium hydride.
Substitution: : Participates in nucleophilic substitution reactions.
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Alkyl halides under basic conditions.
Oxidation: : Results in the formation of carboxylic acids or ketones.
Reduction: : Leads to the formation of alcohols or amines.
Substitution: : Yields various substituted derivatives depending on the reacting species.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, it serves as a key intermediate in the synthesis of other complex molecules, particularly in the development of new materials and polymers.
Biology: Biologically, this compound is studied for its potential interactions with cellular pathways, contributing to our understanding of molecular biology and pharmacology.
Medicine: Medically, it shows promise as a therapeutic agent in the treatment of certain diseases, due to its potential activity on specific biological targets.
Industry: Industrially, it is used in the production of fine chemicals and as a catalyst in various chemical reactions, enhancing efficiency and yield.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This is often mediated through the interaction of its functional groups with the active sites of these targets, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is unique due to its:
Structural Features: : The combination of the cyclopropylpyrimidine core with the piperidine and methoxy groups.
Reactivity: : Its ability to undergo a wide range of chemical reactions under various conditions.
2-(4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Similar core structure but with a phenyl group.
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Variation in the substituent on the pyrimidine ring.
Eigenschaften
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-24-16-4-7-19-18(22-16)23-8-5-13(6-9-23)11-25-17-10-15(14-2-3-14)20-12-21-17/h4,7,10,12-14H,2-3,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNWXMVEDMOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)
![2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine](/img/structure/B2744077.png)

![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)
![10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2744081.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2744083.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2744086.png)
![8-(3,4-dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2744087.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2744094.png)
